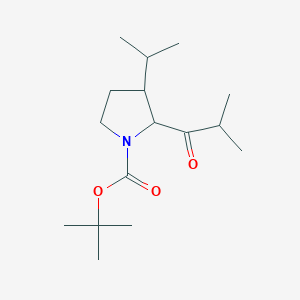
3-chloro-1-(3,4-difluorobenzyl)pyrazin-2(1H)-one
Overview
Description
3-Chloro-1-(3,4-difluorobenzyl)pyrazin-2(1H)-one, also known as 3-CFBP, is a compound of interest in scientific research. It is a member of the pyrazinone family and has been studied to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Scientific Research Applications
Synthesis and Chemical Characterization
Derivatives of novel tricyclic ring systems, including compounds related to 3-chloro-1-(3,4-difluorobenzyl)pyrazin-2(1H)-one, have been synthesized to explore their chemical properties and potential applications. The synthesis involves reactions of pyrazolinones with chloropyrazine derivatives, showcasing the compound's role as a precursor in generating complex heterocyclic structures. These reactions have been detailed with comprehensive NMR spectroscopic data, highlighting the compound's utility in organic synthesis and chemical analysis (Eller et al., 2009).
Antibacterial Evaluation
Research into azetidinone derivatives of pyrazolones, which may include or relate to the synthesis of compounds like this compound, has shown promise in the development of new antibacterial agents. Specific compounds have demonstrated effective antibacterial activities against various microorganisms, indicating potential applications in addressing bacterial infections and contributing to the field of antimicrobial chemotherapy (Chopde, Meshram, & Pagadala, 2012).
Crystal Structure Analysis
The compound's derivatives have been used to study crystal structures, demonstrating the compound's applicability in crystallography and material science. For example, studies involving co-crystals of related pyrazinone derivatives have provided insights into molecular interactions and hydrogen bonding, underscoring the importance of such compounds in the detailed analysis of crystal structures (Gao & Ng, 2012).
Heterocyclic Synthesis Applications
The compound and its derivatives serve as key intermediates in the synthesis of heterocyclic compounds. By engaging in various cycloaddition reactions, these compounds facilitate the production of pyridine or pyrazine derivatives, highlighting their significance in the synthesis of nucleoside or alkaloid-type compounds. This demonstrates the compound's role in expanding the chemical space and creating new molecules with potential biological activity (Hoornaert, 2010).
properties
IUPAC Name |
3-chloro-1-[(3,4-difluorophenyl)methyl]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c12-10-11(17)16(4-3-15-10)6-7-1-2-8(13)9(14)5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGMEKXDCNUYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CN=C(C2=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1475121.png)
![(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1475122.png)



![9-Benzyl-3-oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B1475130.png)

![[3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol](/img/structure/B1475135.png)
![tert-Butyl 3-(aminocarbonyl)-3-{3-[benzyl(tert-butoxycarbonyl)amino]propyl}-1-pyrrolidinecarboxylate](/img/structure/B1475136.png)
![[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1475137.png)
